Enantiomeric Configuration: (S)- vs. (R)- vs. Racemic – Stereochemical Identity Defined by SMILES and Chiral Center Integrity
The target compound carries a defined (S)-configuration at the chiral α-carbon, as explicitly encoded in its SMILES notation (C[C@H](N)) and its PubChem record (CID 156026625) . The (R)-enantiomer hydrochloride (CAS 1391354-82-7) and the racemic mixture (CAS 579515-25-6, defined atom stereocenter count: 0 ) lack this defined stereochemistry. In integrin αvβ3 antagonist programs, the 3(S)-(6-methoxypyridin-3-yl) configuration is critical: US Patent 6,646,130 explicitly teaches enantiomerically enriched 3(S)-alkyl esters as key intermediates, where the (S)-form yields pharmacologically active antagonists while the (R)-form does not [1]. The racemate carries an undefined atom stereocenter count of 1 , meaning the material is a 1:1 mixture unless otherwise specified, and its use in asymmetric synthesis introduces 50% undesired enantiomer.
| Evidence Dimension | Stereochemical definition and pharmacologic relevance |
|---|---|
| Target Compound Data | Defined (S)-configuration; C[C@H](N) SMILES; PubChem CID 156026625; Defined Atom Stereocenter Count: 1 |
| Comparator Or Baseline | Racemate (CAS 579515-25-6): Undefined Atom Stereocenter Count: 0; Defined Atom Stereocenter Count: 0 . (R)-enantiomer hydrochloride (CAS 1391354-82-7): opposite configuration. |
| Quantified Difference | Target provides 100% (S)-enantiomer vs. 50% (S) in racemate; the (S)-configuration is required for αvβ3 antagonist activity per US 6,646,130 [1] |
| Conditions | Stereochemical assignment by SMILES and PubChem structural record; pharmacologic relevance established in integrin antagonist patent family |
Why This Matters
In drug intermediate procurement, undefined stereochemistry introduces a 50% impurity burden and confounds structure-activity relationship (SAR) studies; a defined (S)-enantiomer ensures batch-to-batch stereochemical consistency essential for regulatory CMC documentation.
- [1] US Patent 6,646,130 – Process to chiral integrin antagonist beta-amino acid intermediate. Askew, B.C. et al., assigned to Merck & Co., Inc., issued November 11, 2003. Available at: https://patents.justia.com/patent/6646130 View Source
